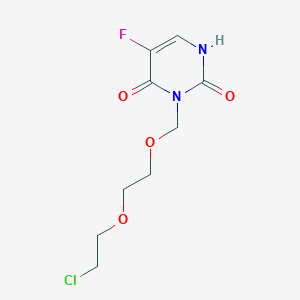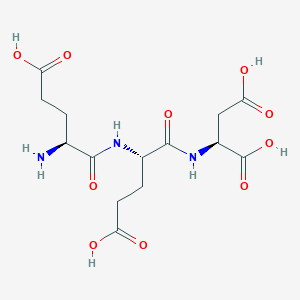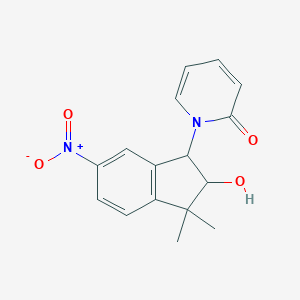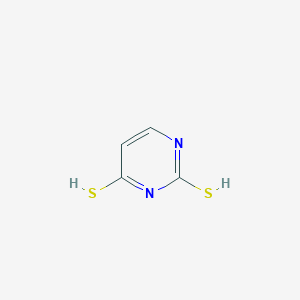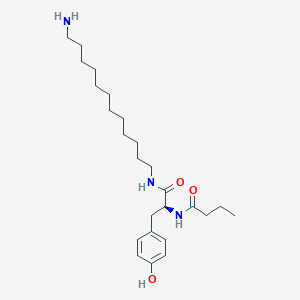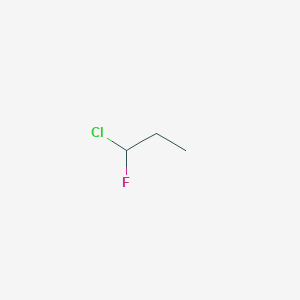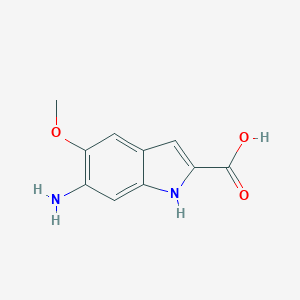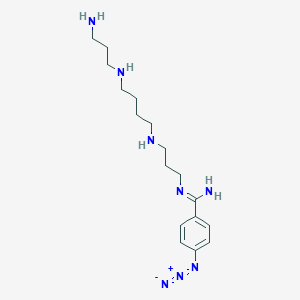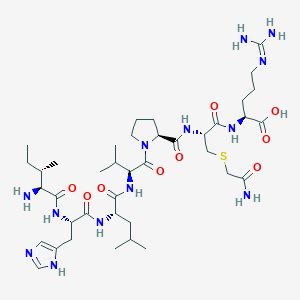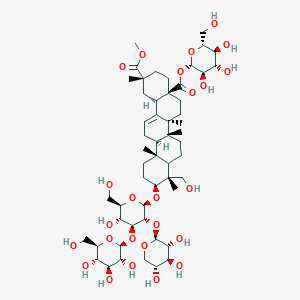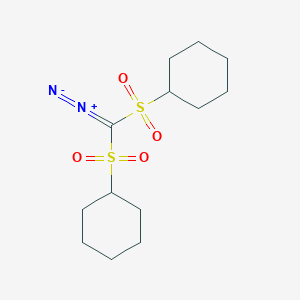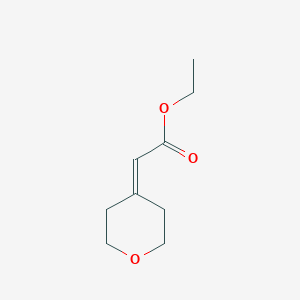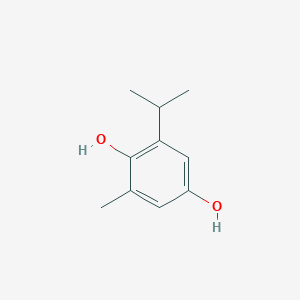
1,4-Benzenediol, 2-methyl-6-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzenediol, 2-methyl-6-(1-methylethyl)-, commonly known as ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the relief of pain, fever, and inflammation. It is one of the most commonly used drugs worldwide, with millions of people taking it every day. In
作用機序
Ibuprofen works by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, a group of lipid molecules that play a key role in inflammation, pain, and fever. Ibuprofen specifically inhibits the COX-1 and COX-2 enzymes, which are involved in the production of different types of prostaglandins. By blocking the production of prostaglandins, ibuprofen reduces inflammation, pain, and fever.
生化学的および生理学的効果
In addition to its anti-inflammatory, analgesic, and antipyretic effects, ibuprofen has been shown to have other biochemical and physiological effects. For example, it can inhibit platelet aggregation, reduce oxidative stress, and modulate the immune response. It has also been shown to have neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
Ibuprofen has several advantages for lab experiments, including its availability, low cost, and well-established pharmacological properties. It is also relatively safe and has a low risk of toxicity. However, there are some limitations to its use, including its non-specificity for COX enzymes, which can lead to unwanted side effects, and its potential to interfere with other experimental assays.
将来の方向性
There are several future directions for the research and development of ibuprofen. One area of interest is the development of more specific COX inhibitors with fewer side effects. Another area of interest is the exploration of ibuprofen's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, there is growing interest in the use of ibuprofen as a tool for drug discovery, particularly in the context of identifying new targets for anti-inflammatory and analgesic drugs.
合成法
Ibuprofen can be synthesized by several methods, including the Friedel-Crafts acylation of isobutylbenzene with acetyl chloride, the Grignard reaction of isobutylmagnesium bromide with benzophenone, and the reduction of ibuprofen lactone with sodium borohydride. The most commonly used method is the Friedel-Crafts acylation, which involves the reaction of isobutylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
科学的研究の応用
Ibuprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is used to treat a wide range of conditions, including arthritis, menstrual cramps, headaches, and fever. In addition to its clinical applications, ibuprofen has also been used as a research tool in various fields, including neuroscience, cancer research, and drug discovery.
特性
CAS番号 |
133447-23-1 |
|---|---|
製品名 |
1,4-Benzenediol, 2-methyl-6-(1-methylethyl)- |
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
2-methyl-6-propan-2-ylbenzene-1,4-diol |
InChI |
InChI=1S/C10H14O2/c1-6(2)9-5-8(11)4-7(3)10(9)12/h4-6,11-12H,1-3H3 |
InChIキー |
GEWUWTLFHIPTLP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C(C)C)O |
正規SMILES |
CC1=CC(=CC(=C1O)C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



